molecular formula C7H8N2OS B13193725 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol

Cat. No.: B13193725
M. Wt: 168.22 g/mol
InChI Key: WBEDHCPPVDYDEC-UHFFFAOYSA-N
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Description

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrano[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of a thiol group at the 2-position of the pyrimidine ring adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol typically involves multi-component reactions and cyclization processes. One common method is the [3+3] cyclization reaction, where a three-component condensation reaction is carried out using malononitrile, aryl aldehydes, and barbituric acid under catalytic conditions . Another approach involves the [4+2] cyclization process, which uses different starting materials and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale multi-component reactions in the presence of suitable catalysts. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is unique due to the presence of the thiol group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2-thione

InChI

InChI=1S/C7H8N2OS/c11-7-8-3-5-4-10-2-1-6(5)9-7/h3H,1-2,4H2,(H,8,9,11)

InChI Key

WBEDHCPPVDYDEC-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC(=S)N=C2

Origin of Product

United States

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